N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Description
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(20-16-13-7-18-8-14(13)16)21-9-11-6-19-22(15(11)10-21)12-4-2-1-3-5-12/h1-6,13-14,16,18H,7-10H2,(H,20,23)/t13-,14+,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVATHRRASVYCT-MZBDJJRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2NC(=O)N3CC4=C(C3)N(N=C4)C5=CC=CC=C5)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2NC(=O)N3CC4=C(C3)N(N=C4)C5=CC=CC=C5)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the azabicyclo[3.1.0]hexane ring. This ring can be synthesized through a series of cyclization reactions, often involving the use of strong bases and heat . The subsequent steps involve the formation of the pyrrolo[3,4-c]pyrazole core, which is typically achieved through condensation reactions with appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azabicyclo[3.1.0]hexane ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride
- Ficellomycin : Contains a similar azabicyclo[3.1.0]hexane ring structure .
- Tropane Alkaloids : Share a bicyclic structure with biological activity .
Uniqueness
N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide is unique due to its combination of the azabicyclo[3.1.0]hexane ring and the pyrrolo[3,4-c]pyrazole core. This dual structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
